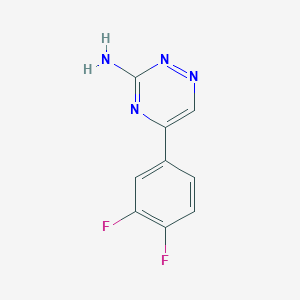

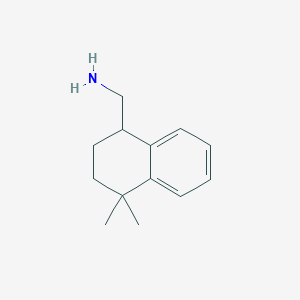

(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Vue d'ensemble

Description

“(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” is a chemical compound with the CAS Number: 1096815-91-6 . It has a molecular weight of 189.3 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (4,4-dimethyl-1,2,3,4-tetrahydro-1-naphthalenyl)methanamine . The InChI code for this compound is 1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 189.3 .Applications De Recherche Scientifique

Potent and Selective σ Ligands

- Research indicates that derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine show high potency and selectivity as σ1 or σ2 ligands. These compounds, including (+)-22 and compounds 29 and 31, have been identified for their high affinity and selectivity for σ receptors, which can be important in neuropharmacology (Berardi et al., 1998).

Antiproliferative Activity in Cancer Research

- A study synthesizing ureas and sulfamides from substituted 1-aminotetralins revealed that compounds like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea showed significant cytotoxic activity against human glioblastoma and prostate cancer cell lines. This suggests potential applications in anticancer therapy (Özgeriş et al., 2017).

Molecular Structure Studies

- Investigations into the molecular structures of various 1,2,3,4-tetrahydronaphthalenes, including those related to efforts towards the synthesis of Elisabethin A, provide insights into the stereochemistry and molecular configurations that could be crucial for understanding chemical reactivity and designing new compounds (Kaiser et al., 2023).

Bromination Studies and Chemical Synthesis

- Research on the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has provided insights into the regioselectivity of bromination processes, contributing to the field of organic synthesis and potentially aiding in the development of new chemical entities (Pankratov et al., 2004).

Structural Affinity Relationships

- Studies have explored the structure-affinity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, revealing crucial insights into molecular features that affect affinity for serotonin receptors. This research is valuable for the development of new neuropharmacological agents (Leopoldo et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various neurotransmitter systems, including serotonin, norepinephrine, and dopamine .

Mode of Action

It is likely that this compound interacts with its targets by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Biochemical Pathways

Given its potential interaction with neurotransmitter systems, it may influence pathways related to mood regulation, pain perception, and other neurological functions .

Result of Action

Based on its potential interaction with neurotransmitter systems, it may influence neuronal signaling and potentially exert effects on mood, pain perception, and other neurological functions .

Propriétés

IUPAC Name |

(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWVCDBPNUUOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC=CC=C21)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)

![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)

![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)

![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)

![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)